N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
Beschreibung
N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a heterocyclic compound featuring a pyrimidoindole core fused with an acetamide moiety. The pyrimido[5,4-b]indole scaffold is characterized by a pyrimidine ring fused to an indole system, which is substituted at the 3-position with an N-methyl acetamide group. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications. The compound’s molecular formula is C₁₄H₁₄N₄O₂, with a molecular weight of 294.29 g/mol. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous compounds .
Eigenschaften
IUPAC Name |
N-methyl-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-14-10(18)6-17-7-15-11-8-4-2-3-5-9(8)16-12(11)13(17)19/h2-5,7,16H,6H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJYEAVBPFSQSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=NC2=C(C1=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multi-step reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of an intermediate compound, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in the formation of various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Analogues and Key Modifications
Pharmacological Activity Comparisons
- Antichagasic Activity: Pyrimido[5,4-b]indole derivatives with 4-aminoquinoline substituents (e.g., compound 10d) exhibit dual anticruzain and antichagasic activity, while pyrimidine analogs (e.g., 10e) show high selectivity for Chagas disease but lack anticruzain activity .
- Anticancer Potential: Indole derivatives with chlorobenzoyl and methoxy groups (e.g., compound 10j) demonstrate moderate anticancer activity against Bcl-2/Mcl-1 targets, suggesting substituent-dependent cytotoxicity .
- TLR4 Modulation : Sulfonyl and sulfinyl acetamide derivatives (e.g., compounds 2 and 3) exhibit selective Toll-like receptor 4 (TLR4) inhibition, with sulfonyl groups favoring higher purity and stability .
Target Selectivity and Mechanism
- Kinase Inhibition: The 4-ethylphenyl-substituted analogue () shows nanomolar affinity for tyrosine kinases due to aryl group interactions with hydrophobic pockets.
- Antiparasitic Action: Electron-deficient substituents (e.g., nitro groups in ) enhance cruzain inhibition, while electron-rich groups (e.g., methoxy in ) favor Trypanosoma cruzi membrane disruption .
Biologische Aktivität
N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a compound belonging to the class of pyrimidoindole derivatives, which have garnered attention for their diverse biological activities. This article aims to present a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyrimidoindole framework, which is known for its potential interactions with various biological targets. The IUPAC name for this compound is N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide. Its molecular formula is , and it has a molecular weight of 270.29 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.29 g/mol |
| IUPAC Name | N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide |
The biological activity of N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator , thereby influencing various biochemical pathways.
Enzyme Inhibition
Research indicates that compounds similar to N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide exhibit significant inhibitory activity against key enzymes involved in disease processes. For example, studies have shown that related pyrimidoindole derivatives can inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators .
Receptor Modulation
The compound may also function as a modulator of neurotransmitter receptors. This interaction can lead to alterations in signal transduction pathways that are critical in various physiological processes.
Antimicrobial Activity
N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide has been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it exhibits significant antibacterial activity against various strains of bacteria. For instance:
- Gram-positive Bacteria : Effective against Staphylococcus aureus.
- Gram-negative Bacteria : Inhibitory effects noted against Escherichia coli and Salmonella typhi.
The minimum inhibitory concentration (MIC) values indicate that the compound possesses potent antimicrobial properties comparable to established antibiotics .
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. In vitro assays revealed that it exhibits cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 12.50 |
| A549 (Lung) | 26.00 |
| HepG2 (Liver) | 17.82 |
These findings suggest that N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide may act through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation markers in various models. It appears to inhibit the production of pro-inflammatory cytokines and may modulate pathways involved in inflammatory responses.
Case Studies
- Study on Antibacterial Activity : A study conducted on several derivatives including N-methyl derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was crucial for enhancing antimicrobial activity .
- Anticancer Evaluation : In a comparative study involving multiple pyrimidoindole derivatives, N-methyl derivatives were found to exhibit superior cytotoxicity against MCF7 and A549 cell lines compared to other tested compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
